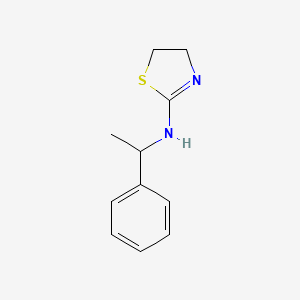

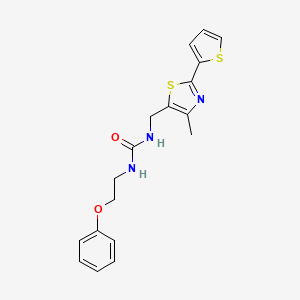

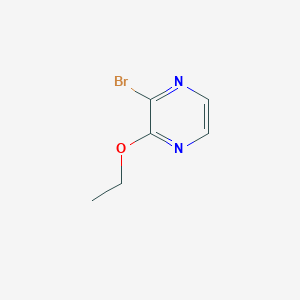

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: CL-236770の合成には、所望の純度と収率を得るために正確な条件を必要とする一連の化学反応が含まれます。 具体的な合成経路と反応条件は、機密情報であり、多くの場合、触媒や特定の試薬の使用を含む複数のステップが含まれます .

工業的生産方法: CL-236770の工業的生産は、通常、効率とコスト効率のために最適化された大規模化学合成プロセスを伴います。 これらの方法は、生産規模と化合物の特定の要件に応じて、バッチプロセスまたは連続フロープロセスを含めることができます .

化学反応の分析

反応の種類: CL-236770は、酸化、還元、置換反応を含むさまざまなタイプの化学反応を起こす可能性があります。 これらの反応は、化合物の構造と特性を特定の用途に合わせて変更するために不可欠です .

一般的な試薬と条件: CL-236770を含む反応で使用される一般的な試薬には、強酸、塩基、酸化剤が含まれます。 温度、圧力、溶媒などの反応条件は、所望の結果を得るために慎重に制御されます .

形成される主要な生成物: CL-236770の反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物には、元の化合物のさまざまな誘導体が含まれる場合があり、それらは異なる特性と用途を持つ可能性があります .

科学研究用途

CL-236770は、化学、生物学、医学、および産業におけるその使用を含む、幅広い科学研究用途を持っています。化学では、さまざまな反応の試薬として、および分析方法の標準として使用されます。生物学と医学では、新しい薬物や治療法の開発に使用される場合があります。 産業では、特殊な材料や化学物質の生産に使用されます .

科学的研究の応用

CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .

作用機序

CL-236770の作用機序には、特定の分子標的と経路との相互作用が含まれます。これらの相互作用は、化合物が使用される状況に応じて、さまざまな効果をもたらす可能性があります。 関与する正確な分子標的と経路は、現在進行中の研究の主題であり、特定の用途に応じて異なる場合があります .

特性

IUPAC Name |

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFZUEXOEBPBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321273 |

Source

|

| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143543-79-7 |

Source

|

| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![3-cyclopropyl-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2930588.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)

![N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)